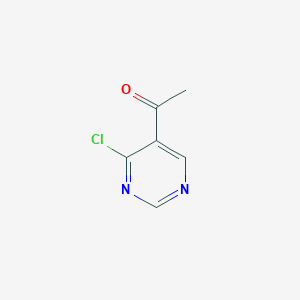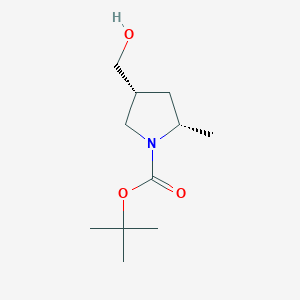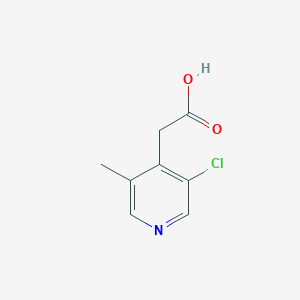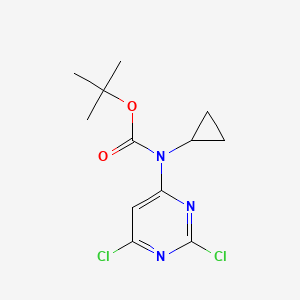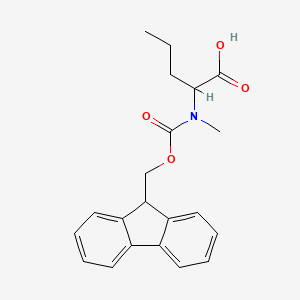
Fmoc-N-Me-Nva-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Me-Nva-OH, also known as 9-fluorenylmethoxycarbonyl-N-methyl-norvaline, is a derivative of norvaline, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc group serves as a protective group for the amino group, allowing for selective deprotection and elongation of the peptide chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Nva-OH typically involves the protection of the amino group of norvaline with the Fmoc group. This is followed by the methylation of the amino group. One common method involves the use of 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid. The methylation step can be carried out using dimethyl sulfate or methyl iodide in the Biron-Kessler method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Fmoc-N-Me-Nva-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common in peptide synthesis.
Reduction: Reduction reactions are also possible but are not typically employed in the synthesis process.
Substitution: The most common reactions involve substitution, particularly during the deprotection and coupling steps in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, forming a stable adduct with the dibenzofulvene byproduct.
Coupling: Reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions to enhance the stability and bioavailability of the peptide.
科学的研究の応用
Fmoc-N-Me-Nva-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of Fmoc-N-Me-Nva-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the amino group for subsequent coupling reactions. The methylation of the amino group enhances the stability and bioavailability of the resulting peptides .
類似化合物との比較
Similar Compounds
Fmoc-N-Me-Val-OH: Another N-methylated amino acid derivative used in peptide synthesis.
Fmoc-N-Me-Ala-OH: Similar in structure and used for similar purposes in peptide synthesis.
Fmoc-N-Me-Ile-OH: Used in the synthesis of peptides with enhanced stability.
Uniqueness
Fmoc-N-Me-Nva-OH is unique due to its specific structure, which allows for the incorporation of norvaline into peptides. This can enhance the stability and bioavailability of the peptides, making it a valuable tool in peptide synthesis and drug development .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELUUGCKFRJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
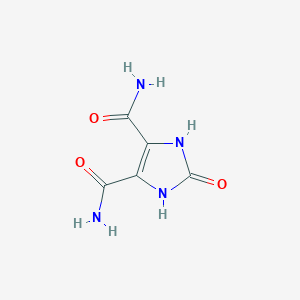
![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)
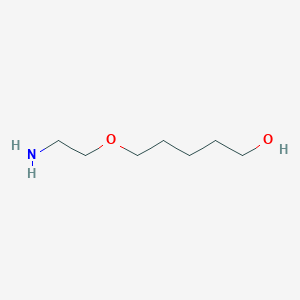
![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)
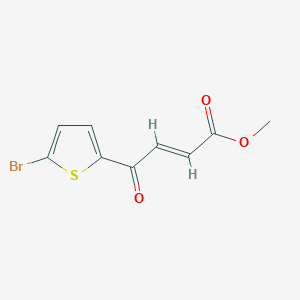

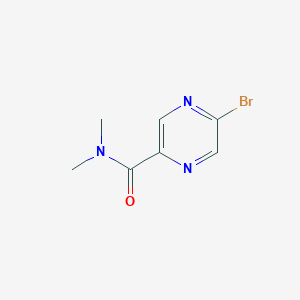
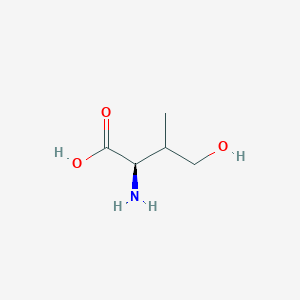
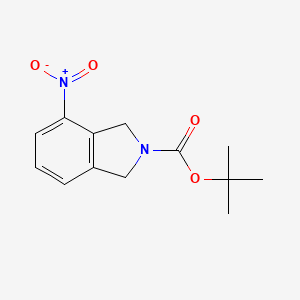
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
